2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Interactions
A study focused on the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, revealed the importance of hydrogen bonding and arene interactions in forming complex molecular sheets. This research suggests potential applications in materials science, where the molecular arrangement and interactions can be crucial for developing new materials with specific properties (Narayana et al., 2016).
Synthesis and Derivative Studies
Another study described the synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. This work highlights the compound's versatility as a precursor for synthesizing various bioactive molecules, potentially useful in pharmaceutical research and development (Arafat et al., 2022).
Oxidation Reactivity Channels
Research on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to the compound , has been conducted to understand its chemical behavior under oxidative conditions. Such studies are fundamental in organic chemistry and drug design, providing insights into how structural modifications can alter reactivity and stability (Pailloux et al., 2007).
Nonlinear Optical Properties
The nonlinear optical properties of similar crystalline acetamide structures have been investigated, indicating potential applications in photonic devices like optical switches and modulators. This research underscores the compound's relevance in the development of advanced materials for optical and energy applications (Castro et al., 2017).
Bioactive Benzothiazolinone Acetamide Analogs
A study on bioactive benzothiazolinone acetamide analogs encompassed spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling. This comprehensive analysis suggests the compound's potential in therapeutic applications and renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-3-13(4-6-15)10-17(24)23-12-16-18(22-9-8-21-16)14-2-1-7-20-11-14/h1-9,11H,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOQBOIHRAMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.